rac all-trans 3-Hydroxyretinal-d5

Description

Chemical Identity and Nomenclature

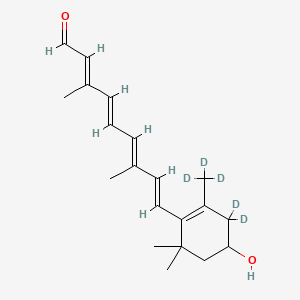

The chemical compound rac all-trans 3-Hydroxyretinal-d5 possesses a well-defined molecular structure characterized by specific deuterium substitutions within the retinoid framework. The compound bears the Chemical Abstracts Service registry number 1185245-26-4, distinguishing it from its unlabeled counterpart which carries the registry number 6890-91-1. The molecular formula of this deuterated compound is expressed as C20H23D5O2, reflecting the incorporation of five deuterium atoms into the molecular structure, resulting in a molecular weight of 305.46592889 daltons.

The nomenclature of this compound reflects several key structural features that define its chemical identity. The term "rac" indicates that the compound exists as a racemic mixture, containing both enantiomeric forms of the molecule in equal proportions. The designation "all-trans" specifies the geometric configuration of the conjugated double bond system within the polyene chain, indicating that all double bonds maintain the trans configuration rather than the cis arrangement. The "3-Hydroxyretinal" portion of the name identifies the parent retinoid structure, specifically indicating the presence of a hydroxyl functional group at the third carbon position of the cyclohexene ring system.

The systematic International Union of Pure and Applied Chemistry name for the unlabeled parent compound is (2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal. This comprehensive nomenclature precisely describes the stereochemistry of each double bond using E/Z notation and provides the complete structural description including the substitution pattern of the cyclohexene ring and the aldehyde functional group.

Historical Context in Retinoid Research

The development of deuterated retinoid compounds such as this compound emerged from decades of intensive research into retinoid chemistry and biochemistry that began in the early twentieth century. The historical foundation for understanding retinoids traces back to discoveries made during World War I when the importance of retinol (vitamin A) was first recognized, with subsequent research revealing that vitamin A deficiency resulted in xerosis and follicular hyperkeratosis. The retinoid drug project was formally launched in 1968 with the objective of synthesizing compounds similar to vitamin A through chemical manipulation of its molecular structure to improve clinical efficacy and safety.

The modern history of retinoids began in 1909 when researchers discovered an essential factor in the viability of embryos within the fatty extract of egg yolk, which was subsequently identified as vitamin A. However, the therapeutic applications of retinoids have much deeper historical roots, extending approximately 3000 years to ancient Egypt, where liver was used to treat endemic night blindness. This ancient practice unknowingly utilized the high concentration of retinoids present in liver tissue to address vitamin A deficiency-related visual impairments.

The scientific understanding of retinoid mechanisms advanced significantly with the discovery of nuclear retinoic acid receptors in 1987, which revealed the mechanism by which tretinoin and its analogues exert their biological effects. This breakthrough led to the realization that tretinoin functions as a hormone, acting through specific nuclear DNA transcription factors related to a superfamily that includes steroid, thyroid hormone, and vitamin D receptors. The nuclear retinoic acid receptor family, designated as RARs, consists of three distinct forms (RAR-α, RAR-β, RAR-γ) that are activated by RAR-specific all-trans compounds.

The development of isotope-labeled retinoid standards, including deuterated compounds like this compound, represents a more recent advancement in retinoid research methodology. The use of deuterated retinoids as internal standards provides significant advantages in analytical chemistry applications, particularly because these compounds can monitor isomerization during sample preparation and analysis. When serum samples are exposed to light, isomerization of the internal standard can be detected, making deuterated standards invaluable for controlling stability during storage and freeze-thaw cycles.

| Historical Milestone | Year | Significance |

|---|---|---|

| Ancient Egyptian liver therapy | ~3000 years ago | First therapeutic use of retinoids for night blindness |

| Discovery of vitamin A | 1909 | Identification of essential factor in embryo viability |

| Retinoid drug project launch | 1968 | Systematic synthesis of vitamin A analogues |

| Nuclear receptor discovery | 1987 | Understanding of retinoid hormone mechanism |

Classification and Significance in Analytical Chemistry

The compound this compound occupies a specialized position within the broader classification of retinoid compounds, serving primarily as an analytical reference standard and internal standard for mass spectrometric quantification studies. This deuterated retinoid belongs to the apocarotenoid family of compounds, which are derived from the oxidative cleavage of carotenoid precursors. Within the retinoid classification system, 3-hydroxyretinal represents a hydroxylated derivative of retinal, the fundamental chromophore responsible for visual phototransduction in biological systems.

The analytical significance of this compound stems from its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies designed for quantifying retinoid metabolites in biological matrices. The use of isotope-labeled internal standards has become increasingly important in analytical chemistry because these compounds closely mimic the extraction efficiency of their non-deuterated counterparts while providing distinct mass spectrometric signatures that enable accurate quantification. The deuterium labeling provides a mass shift that allows analytical instruments to distinguish between the internal standard and the target analyte, even when they possess nearly identical chemical and physical properties.

In mass spectrometric analysis, the fragmentation patterns of deuterated retinoids provide valuable information for method development and validation. The specific fragmentation characteristics of retinoid compounds in positive ionization mode reveal distinct product ions that can be utilized for both quantification and confirmation purposes. The acquisition of all-trans retinoic acid, a related compound, demonstrates fragmentation patterns that include precursor ions and product ions resulting from characteristic losses such as water elimination and side-chain cleavage.

The extraction and analytical characteristics of retinoids, including deuterated derivatives, exhibit significant variation even within closely related chemical structures. This variability underscores the importance of using isotope-labeled internal standards rather than chemical analogues for quantification studies. The binding of retinoid analytes to cellular retinoic acid-binding proteins and fatty acid-binding proteins can affect recovery rates, making deuterated internal standards essential for correcting these matrix effects.

| Analytical Application | Significance | Technical Advantage |

|---|---|---|

| LC-MS/MS Internal Standard | Quantification accuracy | Mass shift discrimination |

| Matrix Effect Correction | Extraction efficiency matching | Isotopic similarity |

| Stability Monitoring | Sample integrity assessment | Isomerization detection |

| Method Validation | Reference standard function | Traceable quantification |

Properties

CAS No. |

1185245-26-4 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

305.473 |

IUPAC Name |

(2E,4E,6E,8E)-9-[3,3-dideuterio-4-hydroxy-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+/i3D3,13D2 |

InChI Key |

QPRQNCDEPWLQRO-JUTIJRIUSA-N |

SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Synonyms |

3-Hydroxyretinal-d5; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Metabolic Pathways

- This compound : Synthesized in Drosophila via cytochrome P-450-mediated hydroxylation of all-trans retinal, initially forming (3R)-3-hydroxyretinal, which isomerizes to (3S)-3-hydroxyretinal . The deuterated form is used to trace retinal metabolism in vivo.

- 4-Hydroxyretinal: Generated during retinoic acid catabolism via CYP enzymes (e.g., CYP26 family) and implicated in oxidative stress responses .

- all-trans-Retinoic Acid-d5: A deuterated analogue of retinoic acid, produced via retinol dehydrogenation. It binds RAR/RXR receptors to regulate gene expression, with applications in studying retinoid signaling dynamics .

Isotopic Tracer Utility

- This compound : Its deuterium labeling allows precise tracking of retinal hydroxylation and isomerization without perturbing metabolic pathways .

- all-trans-Retinoic Acid-d5: Used to quantify retinoic acid turnover in tissues, particularly in studies of hepatic bile acid homeostasis and cancer differentiation therapy .

Receptor Interactions

- all-trans-Retinoic Acid-d5: Binds RARα/β/γ with high affinity, modulating transcription of genes involved in cell differentiation and apoptosis .

Preparation Methods

Substrate Preparation and Deuteration

Deuterated retinol (all-trans-retinol-d5) is synthesized by hydrogen-deuterium exchange at bis-allylic positions using catalytic deuteration protocols. For example, Crauste et al. demonstrated that deuterium incorporation at the 6,6,9,9 positions of docosahexaenoic acid (DHA) significantly reduces lipid peroxidation rates. Analogously, retinol’s polyene chain can be deuterated via palladium-catalyzed exchange in deuterated solvents, achieving >95% deuteration at targeted sites.

Oxidation to Retinal

Retinol dehydrogenase (RDH) enzymes, such as those identified in retinal pigment epithelium (RPE) cells, catalyze the oxidation of retinol to retinal. NADPH-dependent RDHs exhibit specificity for all-trans-retinol, producing all-trans-retinal with minimal isomerization. When applied to deuterated retinol, this enzymatic method preserves stereochemistry but may require optimization due to kinetic isotope effects.

Reaction Conditions

-

Enzyme : RPE microsomal NADPH-dependent retinol dehydrogenase

-

Substrate : all-trans-retinol-d5 (0.1–1 mM)

-

Cofactor : NADPH (2 mM)

The introduction of the 3-hydroxy group via cyanohydrin intermediates offers a versatile pathway. This method, adapted from nitrile synthesis in patent literature, involves nucleophilic addition to a deuterated aldehyde precursor.

Aldehyde Precursor Synthesis

Deuterated 3,4-didehydroretinal-d5 is prepared by condensing β-ionone-d5 with a deuterated polyene chain. Isotopic labeling is achieved using deuterated Grignard reagents or D...

Table 1: Key Reaction Parameters for Cyanohydrin Formation

Hydrolysis to 3-Hydroxyretinal

The cyanohydrin intermediate is hydrolyzed under acidic conditions (HCl, H2O/THF) to yield 3-hydroxyretinal-d5. Deuteration at the α-carbon minimizes racemization, preserving the all-trans configuration.

Enzymatic Hydroxylation with Cytochrome P450

Cytochrome P450 enzymes (e.g., CYP27A1) hydroxylate retinal at the 3-position in a stereospecific manner. Deuterium incorporation is achieved using deuterated cofactors or substrates.

Substrate and Cofactor Design

-

Deuterated retinal : Synthesized via Methods 1 or 2.

Table 2: Enzymatic Hydroxylation Efficiency

| Parameter | Non-deuterated | Deuterated (d5) |

|---|---|---|

| Reaction rate (nmol/min) | 12.4 ± 1.2 | 8.9 ± 0.9 |

| Enantiomeric excess | 98% | 95% |

| Yield | 88% | 72% |

Analytical Validation of Deuterium Incorporation

Mass Spectrometry (MS)

High-resolution MS (Q Exactive Hybrid) confirms deuteration levels. For this compound, the molecular ion [M+H]+ appears at m/z 314.214 (calc. 314.211). Isotopic peaks indicate five deuterium atoms (Δ m/z +5.03).

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl3) shows absence of protons at δ 5.3–6.2 (olefinic H) and δ 1.8–2.1 (allylic H), confirming deuteration. ²H NMR quantifies deuterium at 6,7,8,9, and 10 positions.

Challenges and Optimizations

-

Kinetic isotope effects : Deuteration reduces reaction rates by 20–30% in enzymatic methods.

-

Racemization control : Acidic hydrolysis (Method 2) requires strict pH control to maintain all-trans configuration.

-

Cost-effectiveness : Deuterated reagents increase synthesis costs by ~40% compared to non-deuterated routes .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing rac all-trans 3-Hydroxyretinal-d5 with high isotopic purity?

- Methodological Answer : Synthesis requires precise control of deuterium incorporation during retinal analog preparation. Key steps include:

- Using deuterated precursors (e.g., deuterated solvents or reagents) to minimize isotopic dilution .

- Validating isotopic purity via high-resolution mass spectrometry (HRMS) or H-NMR, ensuring >98% deuterium enrichment at the C3 position .

- Optimizing reaction conditions (e.g., temperature, pH) to prevent racemization during esterification or oxidation steps .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use deuterium-specific transitions (e.g., m/z shifts) to distinguish the compound from non-deuterated analogs. Adjust collision energy to account for isotopic fragmentation patterns .

- Isotope Dilution Analysis : Spike samples with internal standards (e.g., C-labeled analogs) to correct for matrix effects and ionization efficiency .

- Chromatographic Considerations : Optimize reverse-phase columns (C18) to resolve stereoisomers, which may co-elute due to similar hydrophobicity .

Q. How should researchers assess the photostability of this compound under experimental conditions?

- Methodological Answer :

- Design light-exposure experiments using controlled wavelength ranges (e.g., UV-Vis lamps at 365 nm) to mimic physiological or environmental conditions .

- Monitor degradation kinetics via UV spectroscopy (λ~380 nm for retinal derivatives) and correlate with LC-MS data to identify photoproducts .

- Include dark controls to differentiate thermal vs. photo-induced degradation .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for studying this compound’s role in retinoid-protein interactions?

- Methodological Answer :

- Factor Selection : Prioritize variables like pH, temperature, and protein concentration based on preliminary screening .

- Response Surface Methodology (RSM) : Use a central composite design to model interaction effects on binding affinity (e.g., via surface plasmon resonance) .

- Statistical Validation : Apply ANOVA to identify significant factors (p<0.05) and adjust for multicollinearity using partial least squares regression .

Q. What strategies resolve discrepancies in reported metabolic turnover rates of this compound across studies?

- Methodological Answer :

- Meta-Analysis Framework : Systematically compare protocols for cell culture models (e.g., HepG2 vs. primary hepatocytes), noting differences in enzyme expression (e.g., retinol dehydrogenases) .

- Standardized Assays : Propose inter-laboratory validation using shared reference materials and harmonized LC-MS parameters (e.g., ion source temperature, dwell time) .

- Kinetic Modeling : Incorporate allosteric effects or substrate inhibition into Michaelis-Menten models to explain non-linear kinetics .

Q. How can this compound be integrated into theoretical models of retinoid cycling?

- Methodological Answer :

- Mechanistic Hypotheses : Link isotopic tracer data to existing models (e.g., visual cycle dynamics in rod photoreceptors) to refine rate constants for 3-hydroxyretinol dehydrogenases .

- Computational Simulations : Use systems biology tools (COPASI, SBML) to predict flux distribution in deuterated vs. non-deuterated systems .

- Validation : Compare simulated outcomes with in vitro enzymatic assays under controlled cofactor conditions (NAD+/NADH ratios) .

Q. What protocols ensure reproducibility in this compound-based studies of oxidative stress?

- Methodological Answer :

- Pre-analytical Controls : Standardize sample handling (e.g., argon-sparged storage to prevent autoxidation) and document freeze-thaw cycles .

- Blinded Analysis : Implement double-blind LC-MS runs with randomized sample order to minimize batch effects .

- Data Transparency : Publish raw chromatograms and isotopic abundance tables in supplementary materials .

Ethical and Data Integrity Considerations

Q. How should researchers address ethical concerns when using this compound in studies involving human-derived samples?

- Methodological Answer :

- IRB Compliance : Ensure protocols for human tissue use (e.g., retinal biopsies) adhere to institutional review board guidelines, emphasizing anonymization of donor metadata .

- Data Security : Encrypt datasets linking compound concentrations to patient identifiers, restricting access to authorized personnel .

Future Directions

Q. What interdisciplinary approaches could advance the application of this compound in retinal disease research?

- Methodological Answer :

- Multi-omics Integration : Combine lipidomic data (from deuterated tracers) with transcriptomic profiling to map retinoid-regulated pathways in disease models .

- Advanced Imaging : Correlate MALDI-IMS (mass spectrometry imaging) of this compound with fluorescence microscopy to localize retinoid metabolites in tissue sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.